Bienvenue dans la boutique en ligne BenchChem!

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

Enzyme Inhibition Selectivity CYP450

Procure DDMS for targeted 20-HETE research. This selective CYP4A/4F ω-hydroxylase inhibitor exhibits 30-fold selectivity over epoxygenase, blocking 20-HETE biosynthesis without confounding EET modulation. Essential for unambiguous cardiovascular/renal mechanistic studies where non-specific agents like 17-ODYA or miconazole fail.

Molecular Formula C13H23Br2NO3S
Molecular Weight 433.2 g/mol
CAS No. 206052-03-1
Cat. No. B049233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
CAS206052-03-1
Synonyms12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide;  Dibromo-dodecenyl-methylsulfimide; 
Molecular FormulaC13H23Br2NO3S
Molecular Weight433.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br
InChIInChI=1S/C13H23Br2NO3S/c1-20(18,19)16-13(17)11-9-7-5-3-2-4-6-8-10-12(14)15/h10H,2-9,11H2,1H3,(H,16,17)
InChIKeyBDCZFOHEQGRTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) – 20-HETE Synthesis Inhibitor Compound Information and Research Procurement


12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (CAS: 206052-03-1), commonly known as DDMS (Dibromo-dodecenyl-methylsulfimide), is a synthetic olefinic compound. It is a well-characterized and potent inhibitor of the cytochrome P450 (CYP) ω-hydroxylase pathway, specifically targeting the CYP4A and CYP4F subfamilies to block the biosynthesis of the vasoactive eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid [1]. With a molecular weight of 433.20 g/mol and a predicted pKa of 4.69, DDMS is a small molecule tool used primarily in cardiovascular and renal physiology research to dissect the role of 20-HETE in vascular homeostasis, blood pressure regulation, and disease pathogenesis .

Why 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) Cannot Be Replaced by a Generic CYP Inhibitor


The selection of an inhibitor for the CYP ω-hydroxylase pathway is not interchangeable due to the highly specific nature of the arachidonic acid metabolic cascade. Non-specific CYP inhibitors or those targeting the epoxygenase pathway (which produces EETs) cannot recapitulate the unique pharmacological profile of DDMS. The production of 20-HETE is mediated by specific CYP isoforms, and the use of a tool like DDMS is critical for drawing accurate conclusions in mechanistic studies. Substituting DDMS with a broad-spectrum agent like miconazole [1] or an epoxygenase inhibitor like MS-PPOH would confound results by simultaneously affecting multiple other CYP-derived metabolites, obscuring the precise role of 20-HETE. The following quantitative evidence demonstrates the unique selectivity and potency of DDMS that justifies its specific procurement for 20-HETE-focused research.

Quantitative Evidence Guide for 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) in Scientific Research


High Selectivity of DDMS for CYP ω-Hydroxylase (20-HETE Synthesis) over Epoxygenase (EET Synthesis)

DDMS exhibits a high degree of selectivity for inhibiting the CYP ω-hydroxylase pathway responsible for 20-HETE synthesis over the epoxygenase pathway that produces EETs. This is a critical differentiator from less selective inhibitors like 17-ODYA. In rat renal cortical microsomes, DDMS inhibited ω-hydroxylation with an IC50 of 2 µM, whereas its IC50 for inhibiting epoxidation was 60 µM, representing a 30-fold selectivity window [1]. In contrast, the acetylenic inhibitor 17-octadecynoic acid (17-ODYA) is non-selective, inhibiting ω-hydroxylation and epoxidation with similar IC50 values of 7 µM and 5 µM, respectively [1].

Enzyme Inhibition Selectivity CYP450 20-HETE EETs Arachidonic Acid Cascade

DDMS Effectively Blunts NO-Dependent Vasodilation In Vitro and In Vivo

DDMS has been quantitatively shown to significantly attenuate the vasodilatory response to nitric oxide (NO) donors, both in isolated vessels and in vivo. In pre-constricted rat renal arterioles, pre-treatment with DDMS reduced the sodium nitroprusside (SNP)-induced increase in vascular diameter to only 17%, compared to a much larger response in controls [1]. In whole anesthetized rats, administration of DDMS (10 mg/kg) largely ablated the hypotension and vasodilation induced by the NO donor NONOate [2]. Specifically, infusion of the NO donor MAHMA NONOate reduced mean arterial pressure by 48 mm Hg in controls, but after DDMS treatment, this response was reduced by 80% to an average of only 20% of the control response [1].

Vascular Biology Nitric Oxide Vasodilation Renal Hemodynamics 20-HETE

Comparative Cardioprotective Efficacy: DDMS vs. 17-ODYA in Myocardial Ischemia-Reperfusion Injury

In a canine model of myocardial ischemia-reperfusion injury, DDMS and 17-ODYA were compared head-to-head for their ability to reduce myocardial infarct size. Both are ω-hydroxylase inhibitors, but with different selectivity profiles. Treatment with DDMS (0.40 mg/kg) resulted in a significant reduction in infarct size (expressed as a percent of the area at risk) to 10.8 ± 1.8%, compared to 19.6 ± 1.7% in vehicle-treated controls [1]. The comparator, 17-ODYA (0.28 mg/kg), showed an even greater reduction to 5.9 ± 2.2% [1]. The non-specific CYP inhibitor miconazole reduced infarct size to 8.4 ± 2.5% [1].

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction 20-HETE In Vivo Efficacy

Functional In Vivo Selectivity of DDMS in Renal Cortical vs. Medullary Perfusion

In an in vivo rabbit model, the functional consequence of CYP ω-hydroxylase inhibition with DDMS was compared to that of an epoxygenase inhibitor (MS-PPOH). The study examined responses to angiotensin II, a potent vasoconstrictor. While DDMS did not affect baseline hemodynamics, it unmasked a specific regional response to angiotensin II. In vehicle-treated animals, angiotensin II reduced renal blood flow (RBF) and cortical blood flow (CBF) but not medullary blood flow (MBF). In the presence of DDMS, angiotensin II infusion now revealed a dose-dependent reduction in MBF (up to 24 ± 14%) . In contrast, MS-PPOH had no effect on the angiotensin II response in any region .

Renal Physiology Hemodynamics 20-HETE Angiotensin II Regional Blood Flow

Optimal Research Applications for 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) Based on Verified Evidence


Isolating the Specific Role of 20-HETE in Vascular Function Studies

In vascular reactivity experiments using isolated vessels (e.g., myography), DDMS is the tool of choice for isolating the contribution of 20-HETE to a physiological response. Its high selectivity for the ω-hydroxylase pathway (30-fold over epoxygenase) ensures that the observed effects are due to inhibition of 20-HETE synthesis and not from altered production of EETs or other CYP metabolites, a key advantage over 17-ODYA [1]. Quantitative benchmarks for efficacy include observing an approximately 83% reduction in NO donor-induced vasodilation after DDMS pre-treatment [2].

Dissecting the Role of 20-HETE in Renal Hemodynamics and Blood Pressure Regulation

For in vivo studies investigating the role of 20-HETE in renal function and blood pressure control, DDMS is a well-validated and selective agent. As shown in pregnant rat models, chronic administration of DDMS (10 mg·kg⁻¹·day⁻¹) effectively attenuates the hemodynamic changes induced by NO synthesis inhibition without altering baseline parameters in virgin controls [1]. Furthermore, its ability to unmask specific regional vascular responses (e.g., angiotensin II-induced medullary vasoconstriction) demonstrates its utility in mapping the functional role of 20-HETE across different vascular beds [2].

Investigating the Role of 20-HETE in Myocardial Ischemia-Reperfusion Injury Models

In models of myocardial ischemia-reperfusion, DDMS serves as a specific tool to interrogate the contribution of 20-HETE to myocardial injury. While 17-ODYA may provide a larger reduction in infarct size (70% vs. 45% for DDMS), the non-selective profile of 17-ODYA makes it unsuitable for studies aiming to pinpoint the precise role of 20-HETE [1]. Researchers can expect DDMS treatment to result in a significant, quantifiable reduction in infarct size (from ~20% in controls to ~11%), a benchmark for confirming target engagement and the pathogenic role of 20-HETE in this context [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.